3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves several steps. One common synthetic route includes the reaction of β-alanine with 2-fluorocinnamoyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid can be compared with other similar compounds, such as:
β-Alanine derivatives: These compounds share a similar backbone structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated cinnamic acid derivatives: These compounds have a similar fluorophenyl group but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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